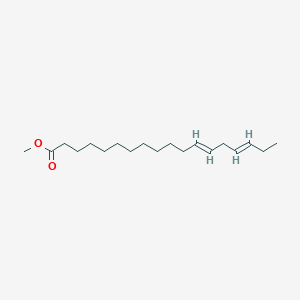
(1-Naphthylmethyl)trichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
(1-Naphthylmethyl)trichlorosilane can be synthesized through the reaction of 1-chloromethyl naphthalene with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . Industrial production methods often involve the direct chlorination of technical grade silicon, followed by rectification and hydrogen reduction .
Chemical Reactions Analysis
(1-Naphthylmethyl)trichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents to form silanols and hydrochloric acid.
Substitution: Can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon compounds.
Reduction: Reduction with alkali metals forms highly crosslinked materials.
Common reagents used in these reactions include water, alcohols, and alkali metals. Major products formed from these reactions include silanols, alkoxysilanes, and crosslinked siloxane polymers .
Scientific Research Applications
(1-Naphthylmethyl)trichlorosilane has a wide range of applications in scientific research and industry:
Surface Modification: Used for hydrophobic and hydrophilic surface modifications, making it valuable in coatings and adhesives.
Composite Materials: Acts as a filler for composites, enhancing mechanical and electrical properties.
Optical Coatings: Utilized in the production of optical coatings for LEDs and other devices.
Chemical Intermediates: Serves as a precursor for the synthesis of various organosilicon compounds.
Mechanism of Action
The primary mechanism of action for (1-Naphthylmethyl)trichlorosilane involves its reactivity with moisture and protic solvents, leading to the formation of silanols and hydrochloric acid . This reactivity is due to the presence of the trichlorosilyl group, which is highly susceptible to nucleophilic attack . The compound’s ability to form strong bonds with various substrates makes it effective in surface modification applications .
Comparison with Similar Compounds
(1-Naphthylmethyl)trichlorosilane can be compared with other trichlorosilane compounds such as:
Methyltrichlorosilane (CH3SiCl3): Used as a precursor for cross-linked siloxane polymers.
Trichlorosilane (HSiCl3): Primarily used in the production of high-purity silicon for electronics and photovoltaics.
Phenyltrichlorosilane (C6H5SiCl3): Utilized in the synthesis of silicone resins and coatings.
The uniqueness of this compound lies in its naphthylmethyl group, which imparts specific properties that are advantageous for certain applications, such as enhanced hydrophobicity and stability .
Properties
IUPAC Name |
trichloro(naphthalen-1-ylmethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542926 |
Source


|
| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17998-59-3 |
Source


|
| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
